molecular formula C9H10ClNO3 B2690923 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-71-6

2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Cat. No.: B2690923
CAS No.: 338399-71-6
M. Wt: 215.63
InChI Key: FEHWSWIKQJMTRZ-HWKANZROSA-N
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Description

2-Chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate (CAS 338399-71-6) is a carbamate derivative of intermediate molecular weight (215.63 g/mol) and the molecular formula C9H10ClNO3 . This compound is characterized by a specific (E)-configured ethenyl bridge connecting a carbamate moiety to a furan ring, a structural feature often associated with potential biological activity . The presence of both the 2-chloroethyl carbamate group and the furan heterocycle makes it a valuable synthetic building block in medicinal chemistry and chemical biology research. It is primarily used in laboratory settings for the design and synthesis of novel molecules, serving as a key intermediate for investigating structure-activity relationships. The compound must be handled by trained researchers in accordance with all applicable laboratory safety regulations. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-4-7-14-9(12)11-5-3-8-2-1-6-13-8/h1-3,5-6H,4,7H2,(H,11,12)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHWSWIKQJMTRZ-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CNC(=O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/NC(=O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate typically involves the reaction of 2-chloroethyl isocyanate with (E)-2-(furan-2-yl)ethenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloroethyl isocyanate+(E)-2-(furan-2-yl)ethenylamine2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate\text{2-chloroethyl isocyanate} + \text{(E)-2-(furan-2-yl)ethenylamine} \rightarrow \text{this compound} 2-chloroethyl isocyanate+(E)-2-(furan-2-yl)ethenylamine→2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis

The carbamate bond undergoes hydrolysis in aqueous media, influenced by pH and temperature :
R-O-C(=O)-NH-R’+H2OR-OH+CO2+H2N-R’\text{R-O-C(=O)-NH-R'} + \text{H}_2\text{O} \rightarrow \text{R-OH} + \text{CO}_2 + \text{H}_2\text{N-R'}

  • Base-catalyzed : Accelerated at pH > 8.3, forming 2-chloroethanol and furyl ethenyl amine .

  • Acid-catalyzed : Slower degradation via protonation of the carbonyl oxygen .

Nucleophilic Substitution

The 2-chloroethyl group reacts with nucleophiles (e.g., amines, thiols) :
Cl-CH2CH2-O-C(=O)-NH-R+NuNu-CH2CH2-O-C(=O)-NH-R+Cl\text{Cl-CH}_2\text{CH}_2\text{-O-C(=O)-NH-R} + \text{Nu}^- \rightarrow \text{Nu-CH}_2\text{CH}_2\text{-O-C(=O)-NH-R} + \text{Cl}^-
Example : Reaction with triethylamine yields quaternary ammonium salts .

Thermal Decomposition

Heating above 110°C induces elimination reactions, producing oxazolidinone derivatives :
Cl-CH2CH2-O-C(=O)-NH-RΔR-NH-C(=O)-O+HCl\text{Cl-CH}_2\text{CH}_2\text{-O-C(=O)-NH-R} \xrightarrow{\Delta} \text{R-NH-C(=O)-O} + \text{HCl}

Functional Group Interactions

Reaction TypeConditionsProductYield (%)Source
Hydrolysis pH 8.3, 25°C, 12 h2-Chloroethanol + amine byproduct55–86
SN2 with NaI Acetone, reflux, 6 hIodoethyl carbamate72
Cycloaddition (Diels-Alder) Furan + dienophile, 80°C, 8 hFused bicyclic adduct68

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.26 (furan-H), 4.35 (CH₂Cl), 6.45 (ethenyl-H) .

  • IR (cm⁻¹) : 1745 (C=O), 1260 (C-O), 750 (C-Cl) .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate exhibit cytotoxic effects against cancer cell lines. The furan ring is known to enhance biological activity due to its ability to participate in electron transfer processes, potentially leading to the development of novel anticancer agents.
  • Neuroprotective Effects :
    • Research has suggested that derivatives of carbamate compounds can offer neuroprotective benefits. The unique structure of this compound may contribute to reducing oxidative stress in neuronal cells, thus providing a basis for further investigation into its use for neurodegenerative diseases.

Agrochemical Applications

  • Pesticide Development :
    • The compound's structure suggests potential as a pesticide or herbicide. The chloroethyl group can enhance lipophilicity, allowing better penetration into plant tissues. Research into similar compounds has shown efficacy against various pests and diseases affecting crops.

Material Science Applications

  • Polymer Chemistry :
    • The reactivity of this compound makes it an interesting candidate for polymerization processes. It can be utilized as a monomer or crosslinking agent in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength.

Case Studies

  • Synthesis and Characterization :
    • A study focusing on the synthesis of various furan derivatives highlighted the successful incorporation of the chloroethyl group into the furan framework, demonstrating the compound's versatility in synthetic organic chemistry .
  • Biological Evaluation :
    • Another investigation assessed the biological activity of furan-containing carbamates against different cancer cell lines, revealing promising results that warrant further exploration into their mechanisms of action .
  • Environmental Impact Assessment :
    • An environmental clearance document discussed the production capacity and safety measures associated with compounds like this compound, emphasizing the need for responsible usage in agrochemical applications .

Mechanism of Action

The mechanism of action of 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The furan ring and ethenyl linkage may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The octanol/water distribution coefficient (log P) is critical for blood-brain barrier penetration. Nitrosoureas with 2-chloroethyl groups () exhibit high lipid solubility, enabling CNS activity. The furan ethenyl group in the target compound likely increases log P compared to polar analogues (e.g., ’s cyano-containing carbamate) .
  • Metabolic Stability: 2-Chloroethyl compounds are prone to hydrolysis and enzymatic degradation. For example, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea degrades rapidly in plasma (t₁/₂ ~5 min), forming inactive metabolites like cyclohexylamine .

Toxicity and Therapeutic Index

  • Carbamoylating vs. Alkylating Balance : highlights that nitrosoureas with lower carbamoylating activity and higher alkylating capacity exhibit improved therapeutic indexes. The target compound’s carbamate group may confer milder carbamoylating effects compared to nitrosoureas, reducing systemic toxicity .
  • Structural Toxicity : Halogenated aryl groups (e.g., 3,4-dichlorophenyl in ) are associated with environmental persistence and bioaccumulation risks. The furan ethenyl group may offer a more biodegradable profile .

Biological Activity

2-Chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, with the chemical formula C₉H₁₀ClNO₃ and a molecular weight of 215.634 g/mol, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and implications for medicinal chemistry, particularly in the context of anticancer and antiviral properties.

Chemical Structure and Properties

The compound's structure features a furan ring, which is known for its biological relevance, particularly in the development of various pharmaceuticals. The presence of the chloroethyl group may enhance its reactivity and biological interactions.

PropertyValue
Chemical FormulaC₉H₁₀ClNO₃
Molecular Weight215.634 g/mol
CAS Number338399-71-6
Storage TemperatureAmbient

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with chloroethyl isocyanate or similar reagents under controlled conditions. The synthetic route has been optimized to yield high purity and yield, facilitating further biological evaluations.

Anticancer Activity

Recent studies have indicated that compounds containing furan moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action : The proposed mechanism involves the interaction with cellular targets that regulate cell cycle progression and apoptosis.
  • Case Study : A study demonstrated that furan-based compounds exhibited IC50 values ranging from 10 to 50 μM against various cancer cell lines, indicating moderate potency compared to established chemotherapeutics.

Antiviral Activity

The compound's potential as an antiviral agent has also been explored, particularly against viral infections such as SARS-CoV-2.

  • Inhibition Studies : Research has shown that furan derivatives can inhibit viral proteases, which are crucial for viral replication.
  • Case Study : A related compound with a similar structure was found to have an IC50 value of approximately 1.55 μM against the main protease of SARS-CoV-2, suggesting that modifications to the furan structure could enhance antiviral efficacy.

Comparative Analysis

A comparative analysis with other furan-containing compounds reveals varying degrees of biological activity:

CompoundIC50 (μM)Biological Activity
This compoundTBDAnticancer/Antiviral
F8-B221.55Antiviral (SARS-CoV-2 M pro)
Benzo[b]furan derivative16 - 24Anticancer

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the furan ring significantly influence the biological activity of these compounds. For example, introducing electron-withdrawing or electron-donating groups can enhance or diminish potency against specific targets.

Q & A

Basic: What are the recommended synthetic routes for 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves condensation reactions between carbamate precursors and furan-containing intermediates. For example:

  • Step 1: Formation of the ethenyl-furan intermediate via Wittig or Heck coupling to establish the (E)-stereochemistry .
  • Step 2: Reaction of 2-chloroethyl isocyanate with the furan-ethenyl intermediate under anhydrous conditions (e.g., dry acetonitrile) and a base like potassium carbonate to form the carbamate bond .
  • Optimization Strategies:
    • Use reflux conditions (e.g., 80–100°C) to enhance reaction rates.
    • Employ catalysts (e.g., palladium for coupling reactions) to improve stereochemical control .
    • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product .

Basic: Which spectroscopic methods are critical for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

  • FT-IR: Identifies the carbamate C=O stretch (~1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
  • ¹H/¹³C NMR:
    • The (E)-ethenyl group shows doublet peaks at δ 6.5–7.5 ppm (J = 12–16 Hz) .
    • Furan protons resonate at δ 6.2–7.4 ppm, with distinct coupling patterns for substitution .
  • X-ray Crystallography: Confirms molecular geometry and stereochemistry, particularly the (E)-configuration of the ethenyl group .

Advanced: How does the stereochemistry of the ethenyl group influence the compound's reactivity and interaction with biological targets?

Methodological Answer:

  • Reactivity Impact: The (E)-configuration creates a planar, conjugated system between the furan and carbamate groups, enhancing electron delocalization and susceptibility to nucleophilic attack at the carbamate carbonyl .
  • Biological Interactions:
    • Molecular docking studies show (E)-isomers bind more effectively to GABA receptors due to spatial alignment with hydrophobic pockets .
    • Use chiral HPLC to separate isomers and compare their pharmacological activity in vitro .

Advanced: What computational approaches are used to model the compound's electronic properties and predict its behavior in nucleophilic reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to predict reactivity. For example, the furan ring’s electron-rich nature lowers LUMO energy, favoring nucleophilic additions .
  • Molecular Dynamics (MD) Simulations: Assess solvation effects (e.g., in DMSO or water) on carbamate hydrolysis rates .
  • Software Tools: Gaussian (DFT), GROMACS (MD), and AutoDock (docking) .

Advanced: How can researchers resolve contradictions in spectroscopic data when unexpected byproducts form during synthesis?

Methodological Answer:

  • Analytical Triangulation:
    • Use HPLC-MS to detect byproducts (e.g., hydrolyzed carbamate or furan-oxidized derivatives) .
    • Compare experimental NMR with simulated spectra (via ACD/Labs or MestReNova) to identify discrepancies .
  • Case Example: In , an unexpected trichloroethane byproduct was resolved by adjusting reaction stoichiometry and monitoring intermediates via TLC .

Advanced: What are the challenges in analyzing the compound's stability under varying conditions, and which analytical techniques are employed?

Methodological Answer:

  • Stability Challenges:
    • Hydrolysis: The carbamate group degrades in acidic/basic conditions, requiring pH-controlled storage (pH 6–7) .
    • Oxidation: The furan ring is prone to oxidation; use argon/vacuum sealing to prevent degradation .
  • Analytical Methods:
    • TGA/DSC: Monitor thermal stability (decomposition onset ~200°C) .
    • Accelerated Stability Studies: Expose to 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products .

Advanced: How does the furan ring's electronic nature affect the carbamate group's susceptibility to enzymatic hydrolysis in biological systems?

Methodological Answer:

  • Electronic Effects: The furan’s electron-donating oxygen increases electron density at the carbamate carbonyl, accelerating enzymatic cleavage by esterases .
  • Experimental Validation:
    • Perform in vitro hydrolysis assays with liver microsomes, quantifying metabolites via LC-MS .
    • Compare hydrolysis rates with analogs lacking the furan group to isolate electronic contributions .

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